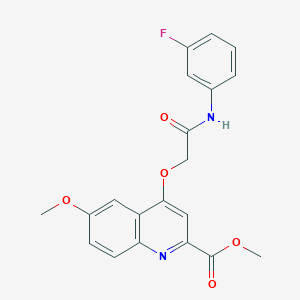

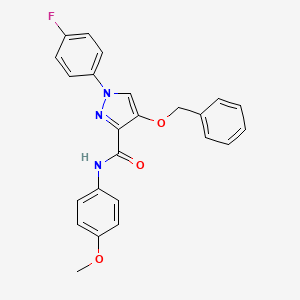

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex molecule that likely contains an oxazolidin-2-one core, a sulfonyl functional group, and multiple fluorine atoms. The structure suggests it could be synthesized from oxazolidin-2-one derivatives and may involve the introduction of sulfonyl and fluoro groups through specific chemical reactions.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported, where optically active oxazolidin-2-ones are condensed with aldehydes and benzenesulfinic acid to form N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones . These intermediates can then be converted into N-acyliminium ions, which can react with various nucleophiles. Although the specific synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes strong intermolecular interactions, such as hydrogen bonding, which can lead to the formation of linear chains or other organized structures in the solid state . The presence of fluorine atoms can also influence the molecular geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The oxazolidin-2-one core is a versatile moiety that can undergo various chemical transformations. For instance, the generation of N-acyliminium ions from related sulfones and their subsequent reactions with nucleophiles like allyltrimethylsilane has been demonstrated . The electronic effects of substituents on the oxazolidin-2-one ring can significantly affect the reactivity and selectivity of these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of sulfonyl and fluorine groups can affect the acidity, reactivity, and electrochemical behavior of the molecule . The electronic effects of these groups can also impact the stability and reactivity of intermediates formed during chemical reactions, such as N-sulfamoyloxazolidin-2-one derivatives used in the synthesis of sulfamides .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Design and Evaluation of Biological Activities : A study by Karaman et al. (2018) on 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties showed that compound 16 exhibited better antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus, compared to chloramphenicol. The study highlighted the potential of these compounds, especially compound 16, as good drug candidates due to their non-mutagenic and non-cytotoxic nature at effective concentrations (Karaman et al., 2018).

In Vitro Activities of Novel Oxazolidinone Antibacterial Agents : Research by Zurenko et al. (1996) on oxazolidinone analogs U-100592 and U-100766 demonstrated their effective in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds showed potent activity against both methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, and Mycobacterium tuberculosis, with no observed cross-resistance to other common antibiotics (Zurenko et al., 1996).

Agricultural Applications

- Antibacterial Activity Against Rice Bacterial Leaf Blight : A study by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties showed excellent antibacterial activities against rice bacterial leaf blight. The compound 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole displayed significant in vivo and in vitro activity, suggesting its potential as an effective treatment for rice bacterial leaf blight (Shi et al., 2015).

Chemical Synthesis and Application

Synthesis of Fluoroamines : Research by Posakony and Tewson (2002) demonstrated the synthesis of N-benzyl fluoroamines from N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides (cyclic sulfamidates) using tetrabutylammonium fluoride (TBAF). This methodology offers a multi-gram scale preparation without the need for chromatographic purification, indicating its utility in chemical synthesis (Posakony & Tewson, 2002).

Novel Stereoselective Synthesis of Oxazolidinones : The work by Park et al. (2003) on the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines showcased an efficient methodology for preparing enantiomerically pure compounds. This highlights the versatility of oxazolidinones in synthetic organic chemistry (Park et al., 2003).

Eigenschaften

IUPAC Name |

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEIAXDLVXYJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)

![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)

![4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)